6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-8-10-18(11-9-17)25(28)22-16-27(15-19-6-4-5-7-24(19)31-3)23-13-12-20(30-2)14-21(23)26(22)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXKJTFYMHRKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multistep reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase efficiency and reduce costs. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
The reactions typically involve reagents such as sodium borohydride for reduction, and various oxidizing agents for oxidation . Substitution reactions may require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison
Key Comparative Insights
Position 1 Substituents: The target’s 2-methoxyphenylmethyl group introduces steric hindrance compared to para-substituted analogs (e.g., and ). This may reduce binding affinity in receptor pockets requiring planar interactions .
Position 3 Substituents: 4-Methylbenzoyl (target) provides weak electron donation via methyl hyperconjugation, contrasting with sulfonyl () or fluorobenzoyl () groups. Sulfonyl derivatives are more polar but may exhibit lower bioavailability . Methoxybenzoyl () is strongly electron-donating, which could enhance resonance stabilization of the quinolinone core .
Position 6 Substituents :
- Methoxy (target) balances solubility and steric effects. Ethoxy () increases hydrophobicity, while fluoro () enhances electronegativity and polarity .
Table 2: Hypothetical Physicochemical Properties
Research Implications
- Synthetic Routes : The target compound may be synthesized via Pd-catalyzed cross-coupling (as in ), using 2-methoxyphenylboronic acid and 4-methylbenzoyl chloride .
- The target’s methylbenzoyl group may favor hydrophobic interactions in enzyme binding pockets.
Limitations
- No direct pharmacological or crystallographic data for the target compound are provided in the evidence.
- Comparisons rely on structural extrapolation and substituent chemistry rather than experimental results.
Biological Activity
The compound 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (often abbreviated as 6-MMQ) is a complex organic molecule belonging to the class of quinolinones. Its potential biological activities have garnered interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 6-MMQ, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Structure
The molecular formula of 6-MMQ is with a molecular weight of approximately 413.5 g/mol. The structure features several functional groups that may contribute to its biological activity:
- Methoxy groups : These may enhance lipophilicity and influence metabolic stability.
- Quinoline core : Known for various biological activities, including antimalarial and anticancer properties.
- Benzoyl moiety : Often associated with anti-inflammatory and analgesic effects.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 413.5 g/mol |
| Rotatable Bonds | 6 |
| Exact Mass | 413.1627 g/mol |
The biological activity of 6-MMQ is hypothesized to involve multiple mechanisms:
- Target Interaction : The compound likely interacts with specific proteins or enzymes through both covalent and non-covalent bonds, altering their function.
- Modulation of Biochemical Pathways : It may affect various signaling pathways, potentially leading to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses .
Pharmacokinetics
Pharmacokinetic properties are crucial for understanding the bioavailability and therapeutic potential of any compound. For 6-MMQ:
- Solubility and Permeability : The presence of methoxy and benzoyl groups may enhance solubility in biological fluids, facilitating absorption.
- Metabolic Stability : The compound's structure suggests it might undergo metabolic transformations that could affect its efficacy and safety profile .
Anticancer Activity
A study investigated the anticancer effects of 6-MMQ on various cancer cell lines. The results indicated significant cytotoxicity against:
- HeLa Cells : Inhibition of cell proliferation was noted with an IC50 value indicating potent activity.
- MCF-7 Cells : Induced apoptosis was observed, suggesting a mechanism involving programmed cell death.
Anti-inflammatory Effects
Research has shown that compounds similar to 6-MMQ exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Preliminary data suggest that 6-MMQ may also possess this activity, potentially reducing inflammation in models of arthritis or other inflammatory diseases.
Antimicrobial Activity
Preliminary screening against bacterial strains revealed that 6-MMQ exhibits moderate antimicrobial properties, particularly against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
